PROTAC Hemagglutinin Degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

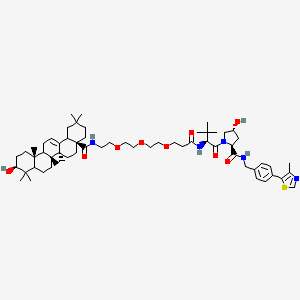

2D Structure

Properties

Molecular Formula |

C61H93N5O9S |

|---|---|

Molecular Weight |

1072.5 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[[(4aS,6aS,6bR,10S,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbonyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C61H93N5O9S/c1-39-50(76-38-64-39)41-14-12-40(13-15-41)36-63-52(70)45-34-42(67)37-66(45)53(71)51(55(2,3)4)65-49(69)20-28-73-30-32-75-33-31-74-29-27-62-54(72)61-25-23-56(5,6)35-44(61)43-16-17-47-58(9)21-19-48(68)57(7,8)46(58)18-22-60(47,11)59(43,10)24-26-61/h12-16,38,42,44-48,51,67-68H,17-37H2,1-11H3,(H,62,72)(H,63,70)(H,65,69)/t42-,44?,45+,46?,47?,48+,51-,58+,59-,60-,61+/m1/s1 |

InChI Key |

GTMVLEBKSVQAQY-ILZWUNRDSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O)C)C)C4CC(CC5)(C)C)C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)O)C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to PROTAC Hemagglutinin Degrader-1 (Compound V3)

This guide provides a comprehensive technical overview of this compound, also identified as Compound V3. This novel proteolysis-targeting chimera (PROTAC) has demonstrated potent and broad-spectrum anti-influenza A virus activity by targeting the viral surface glycoprotein hemagglutinin (HA) for degradation.

Core Concept: Targeted Protein Degradation

PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs).[1] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This "event-driven" mechanism offers a catalytic mode of action, distinguishing it from traditional "occupancy-driven" inhibitors.[3]

This compound is a first-in-class molecule designed to specifically degrade influenza hemagglutinin.[4] It utilizes oleanolic acid (OA), a natural pentacyclic triterpenoid, as the HA-binding ligand and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce HA degradation.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (V3) and related compounds as reported in the primary literature.[3][4]

Table 1: In Vitro Biological Activity of Oleanolic Acid-Based PROTACs

| Compound | E3 Ligase Ligand | Linker Type | DC50 (μM)¹ | Antiviral Activity (EC50, μM)² | Cytotoxicity (CC50, μM)³ |

| V3 | VHL | PEG-based | 1.44 | Potent | >100 |

| V1 | VHL | PEG-based | >10 | Moderate | >100 |

| V2 | VHL | PEG-based | >10 | Moderate | >100 |

| V4 | VHL | Alkyl | >10 | Moderate | >100 |

| V5 | VHL | Alkyl | >10 | Moderate | >100 |

| V6 | VHL | Alkyl | >10 | Moderate | >100 |

| C1 | CRBN | PEG-based | >10 | Low | >100 |

| C2 | CRBN | PEG-based | >10 | Low | >100 |

| C3 | CRBN | PEG-based | >10 | Low | >100 |

¹Median Degradation Concentration against A/WSN/33 (H1N1) virus protein.[5] ²Qualitative summary of antiviral efficacy. ³Median Cytotoxic Concentration in Madin-Darby Canine Kidney (MDCK) cells.

Table 2: Biophysical and Pharmacokinetic Properties of Compound V3

| Parameter | Value |

| Binding Affinity (Kd) to HA | 3.18 μM |

| Half-life (T1/2) in MDCK cells | 2.87 h |

| Oral Bioavailability (Mouse) | ~6.8% [6] |

Mechanism of Action

This compound (V3) effectuates the degradation of influenza HA through the ubiquitin-proteasome pathway. The oleanolic acid moiety of V3 binds to the HA protein on the virus, while the VHL ligand portion recruits the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (HA-V3-VHL), leading to the polyubiquitination of HA. The ubiquitinated HA is then recognized and degraded by the host cell's 26S proteasome.[2][3] This process is confirmed to be dependent on the proteasome, as treatment with a proteasome inhibitor rescues HA from degradation.[3] Furthermore, the degradation is dependent on the VHL ligase, as demonstrated in VHL knockout cells.[3]

Caption: Mechanism of this compound (V3).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Western Blot for HA Degradation

-

Cell Culture and Infection: Madin-Darby Canine Kidney (MDCK) cells are cultured to ~80% confluency and then infected with influenza A/WSN/33 (H1N1) virus at a specified multiplicity of infection (MOI).

-

Compound Treatment: After a period of viral adsorption, the viral inoculum is removed, and the cells are treated with varying concentrations of PROTAC V3 or control compounds (e.g., DMSO, oleanolic acid alone).

-

Cell Lysis: At designated time points post-infection, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for influenza HA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, with a housekeeping protein (e.g., GAPDH) used for normalization.

Caption: Workflow for Western Blot Analysis of HA Degradation.

2. Surface Plasmon Resonance (SPR) for Binding Affinity

-

Immobilization: Recombinant HA protein is immobilized on a sensor chip surface.

-

Binding Analysis: A series of concentrations of PROTAC V3 are flowed over the chip surface.

-

Data Acquisition: The association and dissociation of V3 to the immobilized HA are monitored in real-time by detecting changes in the refractive index at the chip surface.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

3. In Vivo Efficacy in a Mouse Model

-

Animal Model: Female BALB/c mice are used.

-

Infection: Mice are intranasally infected with a lethal dose of influenza A virus.

-

Treatment: PROTAC V3 is administered intravenously at specified doses (e.g., 0-20 mg/kg) daily for a set number of days (e.g., 5 days) post-infection.[6] A control group receives a vehicle solution.

-

Monitoring: The mice are monitored daily for weight loss and survival for a period of approximately 14 days.

-

Viral Titer and Lung Injury Assessment: On a specific day post-infection, a subset of mice from each group is euthanized. The lungs are harvested to determine viral titers (e.g., by plaque assay or qPCR) and to assess lung inflammation and injury through histological analysis.

Caption: Workflow for In Vivo Efficacy Study in Mice.

Conclusion and Future Perspectives

This compound (V3) represents a significant advancement in the development of novel antiviral therapeutics. By leveraging the PROTAC technology to induce the degradation of the essential viral protein hemagglutinin, it provides a powerful proof-of-concept for this approach in combating influenza and potentially other viral infections.[4] The ability to catalytically eliminate viral proteins offers a promising strategy to overcome the limitations of traditional inhibitors, including the potential for drug resistance.[3] Further optimization of the pharmacokinetic properties, particularly oral bioavailability, will be crucial for the clinical translation of this promising class of antiviral agents.

References

In-Depth Technical Guide: Discovery and Synthesis of PROTAC Hemagglutinin Degrader-1 (Compound V3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of PROTAC Hemagglutinin Degrader-1, also known as Compound V3. This novel proteolysis-targeting chimera has demonstrated potent and broad-spectrum anti-influenza A virus activity by targeting the viral surface glycoprotein hemagglutinin (HA) for degradation.

Introduction and Rationale

Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral hemagglutinin (HA) protein is crucial for viral entry into host cells, making it an attractive target for antiviral drug development.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2] This approach offers a catalytic mode of action and the potential to overcome resistance mechanisms associated with traditional inhibitors.

This compound (V3) was developed as a pentacyclic triterpenoid-based PROTAC.[3][4] It comprises a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to oleanolic acid, a natural product that binds to hemagglutinin.[5][6] This design facilitates the formation of a ternary complex between HA, V3, and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of HA.

Mechanism of Action

The mechanism of action of this compound follows the general principle of PROTAC-mediated protein degradation.

Caption: Mechanism of Action of this compound (V3).

Synthesis of this compound (V3)

The synthesis of PROTAC V3 involves the coupling of the oleanolic acid-based warhead to the VHL ligand via a polyethylene glycol (PEG) linker. The general synthetic scheme is outlined below. For detailed, step-by-step protocols, including reagent quantities, reaction conditions, and purification methods, please refer to the supplementary information of the primary literature.

Caption: General Synthetic Workflow for this compound (V3).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (V3) from the primary publication.

| Parameter | Value | Description |

| DC50 | 1.44 µM | The half-maximal degradation concentration of hemagglutinin in cells.[3][4] |

| Binding Affinity (Kd) for HA | Not explicitly stated in abstracts | The dissociation constant for the binding of the oleanolic acid warhead to hemagglutinin. |

| Binding Affinity (Kd) for VHL | Not explicitly stated in abstracts | The dissociation constant for the binding of the VHL ligand to the VHL E3 ligase. |

| Dmax | Not explicitly stated in abstracts | The maximum level of hemagglutinin degradation achieved. |

| In vivo Efficacy | Protects mice against influenza A virus-induced toxic effects.[3][4] | The protective effect observed in a mouse model of influenza A virus infection. |

Experimental Protocols

Detailed experimental protocols are essential for the replication and further development of these findings. The following sections outline the key methodologies.

Western Blotting for Hemagglutinin Degradation

This protocol is used to quantify the degradation of hemagglutinin in cells treated with PROTAC V3.

Caption: Experimental Workflow for Western Blotting Analysis.

Protocol Details:

-

Cell Culture and Treatment: Plate cells (e.g., A549 or MDCK) and allow them to adhere. Treat the cells with varying concentrations of PROTAC V3 or DMSO as a vehicle control for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for influenza hemagglutinin overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay

This assay determines the cytotoxic effect of PROTAC V3 on host cells.

Protocol Details:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of PROTAC V3.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition: Add a cell viability reagent such as MTT or CellTiter-Glo.

-

Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

In Vivo Efficacy Studies in a Mouse Model

These studies assess the antiviral activity of PROTAC V3 in a living organism.

Protocol Details:

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c).

-

Infection: Anesthetize the mice and intranasally infect them with a lethal dose of influenza A virus.

-

Treatment: Administer PROTAC V3 or a vehicle control to the mice via a specified route (e.g., intraperitoneal or intravenous injection) at a predetermined dosing schedule.

-

Monitoring: Monitor the mice daily for weight loss, survival, and clinical signs of illness.

-

Endpoint Analysis: At a specific time point post-infection, euthanize a subset of mice to collect lung tissue for viral titer determination (e.g., by plaque assay or qPCR) and histopathological analysis.

-

Data Analysis: Analyze the survival curves, body weight changes, and lung viral titers to evaluate the in vivo efficacy of PROTAC V3.

Conclusion

This compound (V3) represents a promising step forward in the development of novel anti-influenza therapeutics. Its unique mechanism of action, involving the targeted degradation of a key viral protein, offers the potential for improved efficacy and a higher barrier to resistance compared to traditional inhibitors. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on optimizing the pharmacokinetic properties of V3 and further elucidating its in vivo efficacy and safety profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide on PROTAC Hemagglutinin Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental data related to PROTAC Hemagglutinin Degrader-1, a novel antiviral agent. The information is compiled from peer-reviewed scientific literature to assist researchers and professionals in the field of drug development.

Core Structure and Properties

This compound, also referred to as Compound V3, is a bifunctional molecule designed to induce the degradation of influenza virus hemagglutinin (HA) protein. It consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a ligand that targets the hemagglutinin protein, and a linker connecting these two moieties.

| Property | Value | Reference |

| Molecular Formula | C61H93N5O9S | [1] |

| Molecular Weight | 1072.48 g/mol | [1] |

| SMILES | O=C(N1--INVALID-LINK--O">C@@HC(NCC2=CC=C(C3=C(C)N=CS3)C=C2)=O)--INVALID-LINK--NC(CCOCCOCCOCCNC([C@]45--INVALID-LINK--([H])C6=CC--INVALID-LINK--(--INVALID-LINK--O)C)([H])CC8)C">C@@([H])[C@]8(C)[C@@]6(CC4)C)=O)=O | [1] |

| CAS Number | 3031330-66-9 | [1] |

Mechanism of Action: Targeted Protein Degradation

This compound operates through the Proteolysis Targeting Chimera (PROTAC) technology. This approach hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate the target protein, in this case, the influenza hemagglutinin.

The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the hemagglutinin protein and the VHL E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the hemagglutinin protein, tagging it for degradation.

-

Proteasomal Degradation: The poly-ubiquitinated hemagglutinin is then recognized and degraded by the proteasome, a cellular machinery responsible for breaking down unwanted proteins.

-

Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can engage another hemagglutinin protein, acting in a catalytic manner.

Quantitative Data Summary

The antiviral efficacy and degradation capacity of this compound have been quantified in various assays.

| Parameter | Virus Strain | Cell Line | Value | Reference |

| DC50 (Degradation Concentration 50%) | A/WSN/33 (H1N1) | MDCK | 1.44 µM | [2] |

| IC50 (Inhibitory Concentration 50%) | A/WSN/33 (H1N1) | MDCK | Not explicitly stated, but showed significant antiviral activity | [2] |

| In Vivo Efficacy | Influenza A virus | Mice | Protective effects against virus-induced toxic effects at 20 mg/kg (i.v.) | [1] |

| Oral Bioavailability | Mice | ~6.8% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the primary literature.

Synthesis of this compound (Compound V3)

The synthesis of this compound is a multi-step process involving the preparation of the hemagglutinin-binding ligand, the VHL E3 ligase ligand, and the linker, followed by their conjugation. The detailed synthetic scheme and characterization data (NMR, HRMS) can be found in the supplementary information of the primary publication by Li et al. (2022) in the Journal of Medicinal Chemistry.

Western Blot for Hemagglutinin Degradation

Objective: To quantify the degradation of hemagglutinin protein in cells treated with this compound.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A/WSN/33 (H1N1) virus

-

This compound (Compound V3)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against influenza HA

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Cell Culture and Infection: Seed MDCK cells in appropriate culture plates. Once confluent, infect the cells with influenza A/WSN/33 (H1N1) virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: After viral adsorption, treat the infected cells with varying concentrations of this compound or DMSO as a vehicle control.

-

Cell Lysis: After the desired incubation period (e.g., 24 hours), wash the cells with PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HA and the loading control antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantification: Densitometry analysis of the bands is performed to quantify the relative levels of HA protein, normalized to the loading control. The DC50 value is calculated from the dose-response curve.

Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)

Objective: To determine the antiviral activity of this compound by measuring the inhibition of virus-induced cell death.

Materials:

-

MDCK cells

-

Influenza A/WSN/33 (H1N1) virus

-

This compound (Compound V3)

-

Cell culture medium

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

96-well plates

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Compound and Virus Addition:

-

Prepare serial dilutions of this compound.

-

Remove the culture medium from the cells and add the diluted compound.

-

Infect the cells with a predetermined titer of influenza A/WSN/33 (H1N1) virus.

-

Include control wells with cells only (no virus, no compound), cells with virus only (no compound), and cells with compound only (no virus).

-

-

Incubation: Incubate the plate for a period sufficient to allow for viral replication and induction of cytopathic effects (e.g., 48-72 hours).

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated, uninfected control cells.

-

The IC50 value, the concentration of the compound that inhibits the virus-induced cytopathic effect by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

-

Conclusion

This compound represents a promising and innovative approach to antiviral therapy. By leveraging the cell's own protein degradation machinery, it can effectively and selectively eliminate a key viral protein required for influenza virus propagation. The data presented in this guide underscore its potential as a lead compound for the development of novel anti-influenza drugs. Further research into its pharmacokinetic properties, safety profile, and efficacy against a broader range of influenza strains is warranted.

References

In-Depth Technical Guide: PROTAC Hemagglutinin Degrader-1 (Compound V3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) technology represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of pathogenic proteins. This guide provides a detailed technical overview of a novel antiviral PROTAC, Hemagglutinin Degrader-1, also identified as Compound V3. This molecule has been engineered to selectively target and eliminate influenza A virus (IAV) hemagglutinin (HA), a critical protein for viral entry into host cells. By hijacking the host's ubiquitin-proteasome system (UPS), this PROTAC offers a promising new strategy for the development of anti-influenza therapeutics.[1][2]

Core Components and Mechanism of Action

PROTAC Hemagglutinin Degrader-1 is a heterobifunctional molecule built upon a pentacyclic triterpenoid scaffold derived from oleanolic acid (OA).[2] OA is a natural product known to bind to influenza HA.[2] This PROTAC consists of three key components:

-

Hemagglutinin (HA) Ligand: An oleanolic acid-based warhead that specifically binds to the influenza A virus hemagglutinin protein.

-

E3 Ubiquitin Ligase Ligand: A moiety that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

-

Linker: A chemical linker that connects the HA ligand to the VHL ligand, facilitating the formation of a ternary complex.

The mechanism of action involves the PROTAC molecule simultaneously binding to both the influenza HA protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate the HA protein. The polyubiquitin chain acts as a signal for the host cell's 26S proteasome, which then recognizes and degrades the HA protein, thereby preventing viral entry and replication.[1][2] This degradation is dependent on a functional ubiquitin-proteasome system.[1]

Caption: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound (Compound V3).

Table 1: In Vitro Degradation and Antiviral Activity

| Parameter | Value | Cell Line | Virus Strain | Description |

| DC50 | 1.44 µM | MDCK | A/WSN/33 (H1N1) | Median degradation concentration of hemagglutinin.[1] |

| EC50 | Not explicitly stated, but described as having broad-spectrum activity | MDCK | Multiple IAV strains | Effective concentration for 50% inhibition of viral replication. |

| CC50 | > 100 µM | MDCK | N/A | 50% cytotoxic concentration, indicating low toxicity. |

Table 2: Binding Affinity and Pharmacokinetics

| Parameter | Value | Method | Description |

| Binding Affinity (KD) | Not explicitly stated for V3, but parent OA derivatives show strong binding | Surface Plasmon Resonance (SPR) | Dissociation constant for binding to hemagglutinin. |

| In Vivo Efficacy | Protected mice against lethal IAV challenge | Mouse Model | Demonstrates in vivo antiviral activity.[1] |

| Pharmacokinetic Profile | Data available in primary literature's supporting information | In vivo (mice) | Characterizes the absorption, distribution, metabolism, and excretion of the compound. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the methods described in the primary literature.

Cell Culture and Virus Infection

-

Cell Line: Madin-Darby canine kidney (MDCK) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Virus Strains: Influenza A virus strains such as A/WSN/33 (H1N1) are propagated in the allantoic cavity of 10-day-old embryonated chicken eggs.

-

Infection Protocol:

-

MDCK cells are seeded in 6-well plates and grown to 90-100% confluency.

-

The cells are washed with phosphate-buffered saline (PBS) and infected with influenza A virus at a specified multiplicity of infection (MOI).

-

After a 1-hour adsorption period at 37°C, the inoculum is removed, and the cells are washed with PBS.

-

Infection medium (DMEM containing 1 µg/mL TPCK-treated trypsin) with or without the PROTAC compound at various concentrations is added.

-

The infected cells are incubated at 37°C in a 5% CO2 atmosphere for the desired time points.

-

Western Blot Analysis for Hemagglutinin Degradation

-

Cell Lysis:

-

Following treatment, cells are washed with cold PBS and lysed on ice with RIPA buffer containing a protease inhibitor cocktail.

-

The cell lysates are scraped and collected into microcentrifuge tubes.

-

Lysates are centrifuged at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein (e.g., 20-30 µg) are mixed with loading buffer, boiled for 5-10 minutes, and then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for influenza hemagglutinin. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software (e.g., ImageJ) to determine the extent of protein degradation.

-

Caption: Experimental workflow for Western Blot analysis.

In Vivo Efficacy in a Mouse Model

-

Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.

-

Experimental Protocol:

-

Mice are anesthetized and intranasally infected with a lethal dose of influenza A virus.

-

This compound is administered to the treatment group (e.g., via intravenous injection) at a specified dosage and schedule (e.g., once daily for 5 days), starting 24 hours post-infection.

-

A control group receives a vehicle solution.

-

The body weight and survival of the mice are monitored daily for a period of approximately 14 days.

-

At specific time points, subsets of mice may be euthanized to collect lung tissues for viral titer determination (e.g., by plaque assay or qPCR) and histopathological analysis.

-

Conclusion

This compound (Compound V3) is a first-in-class molecule that validates influenza hemagglutinin as a degradable target. Its ability to induce potent, selective, and proteasome-dependent degradation of HA in vitro and demonstrate protective effects in vivo highlights the potential of targeted protein degradation as a powerful new modality in the fight against influenza and other viral diseases.[1] Further optimization of its pharmacokinetic properties and in-depth toxicological studies will be crucial for its translation into a clinical candidate.

References

An In-Depth Technical Guide to PROTAC Hemagglutinin Degrader-1: E3 Ligase Recruitment and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC Hemagglutinin Degrader-1, a novel antiviral therapeutic agent. The document details its mechanism of action, focusing on the recruitment of E3 ligases for the targeted degradation of influenza virus hemagglutinin. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways and experimental workflows.

Introduction

Influenza virus remains a significant global health threat, necessitating the development of novel antiviral strategies. One promising approach is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system. This compound, also known as Compound V3, is a first-in-class, oleanolic acid-based PROTAC designed to target the influenza A virus (IAV) hemagglutinin (HA) protein for degradation.[1][2] By hijacking the cellular E3 ubiquitin ligase machinery, this PROTAC marks the viral HA protein for destruction by the proteasome, thereby inhibiting viral entry and replication.[1][3]

Mechanism of Action: E3 Ligase Recruitment and Ternary Complex Formation

The core of this compound's activity lies in its ability to form a ternary complex with the viral hemagglutinin protein and a cellular E3 ubiquitin ligase. This PROTAC is composed of three key components: a ligand that binds to hemagglutinin (derived from oleanolic acid), a ligand that recruits an E3 ligase (targeting Cereblon [CRBN] or von Hippel-Lindau [VHL]), and a linker that connects these two ligands.[1]

The formation of this ternary complex brings the E3 ligase in close proximity to the hemagglutinin protein, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of hemagglutinin. The resulting polyubiquitinated hemagglutinin is then recognized and degraded by the 26S proteasome.[1][3]

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The key quantitative data is summarized in the tables below.

| Degradation Potency | |

| Parameter | Value |

| DC50 (Median Degradation Concentration) | 1.44 µM[1][4] |

| Cell Line | MDCK |

| Virus Strain | A/WSN/33 (H1N1) |

| Antiviral Activity | |

| Assay | EC50 (Effective Concentration) |

| Influenza A/WSN/33 (H1N1) | Data not available |

| Influenza A/PR/8/34 (H1N1) | Data not available |

| Oseltamivir-resistant H1N1 | Data not available |

| In Vivo Efficacy (Mouse Model) | |

| Parameter | Result |

| Protection against lethal challenge | Significant protection observed[1] |

| Dosage | 0-20 mg/kg; i.v.; daily for 5 days[4] |

| Pharmacokinetics | |

| Parameter | Value |

| Oral Bioavailability | ~6.8%[4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of Oleanolic Acid-Based PROTACs

The synthesis of this compound (Compound V3) involves a multi-step chemical process starting from oleanolic acid. The general scheme involves the modification of the C-28 carboxylic acid of oleanolic acid to attach a linker, followed by the conjugation of an E3 ligase ligand (e.g., pomalidomide for CRBN or a VHL ligand) to the other end of the linker.[5][6][7]

Caption: General synthetic workflow for oleanolic acid-based PROTACs.

A detailed, step-by-step synthesis protocol can be found in the supplementary information of the primary publication by Li et al. in the Journal of Medicinal Chemistry (2022).[2]

Western Blot for Hemagglutinin Degradation

This protocol is used to quantify the degradation of hemagglutinin in cultured cells upon treatment with the PROTAC.

Materials:

-

MDCK cells

-

Influenza A virus (e.g., A/WSN/33)

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against influenza hemagglutinin

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed MDCK cells in 6-well plates and allow them to adhere overnight.

-

Infect the cells with influenza A virus at a specified multiplicity of infection (MOI).

-

After a 2-hour incubation, remove the viral inoculum and add fresh medium containing various concentrations of this compound.

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against hemagglutinin overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody following the same procedure.

-

Quantify the band intensities to determine the extent of hemagglutinin degradation.[8][9]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is performed to demonstrate the formation of the ternary complex between hemagglutinin, the PROTAC, and the E3 ligase in cells.

Materials:

-

HEK293T cells

-

Plasmids encoding tagged hemagglutinin (e.g., HA-tagged) and a tagged E3 ligase component (e.g., Flag-tagged CRBN or VHL)

-

This compound

-

Transfection reagent

-

Co-IP lysis buffer (non-denaturing)

-

Antibodies for immunoprecipitation (e.g., anti-HA agarose beads)

-

Antibodies for Western blotting (e.g., anti-Flag, anti-HA)

-

Elution buffer

Procedure:

-

Co-transfect HEK293T cells with plasmids encoding tagged hemagglutinin and the tagged E3 ligase component.

-

After 24-48 hours, treat the cells with this compound or DMSO (vehicle control) for a specified time (e.g., 4 hours).

-

Lyse the cells in Co-IP lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate a portion of the lysate with anti-HA agarose beads overnight at 4°C to immunoprecipitate hemagglutinin and its binding partners.

-

Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads using an appropriate elution buffer (e.g., HA peptide or low pH buffer).

-

Analyze the input lysates and the eluted immunoprecipitates by Western blotting using antibodies against the HA tag and the Flag tag to detect hemagglutinin and the E3 ligase, respectively. The presence of the E3 ligase in the hemagglutinin immunoprecipitate from PROTAC-treated cells indicates the formation of the ternary complex.[10][11][12][13]

In Vivo Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of hemagglutinin is mediated by the ubiquitin-proteasome system.

Materials:

-

HEK293T cells

-

Plasmids encoding HA-tagged hemagglutinin and His-tagged ubiquitin

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Denaturing lysis buffer (containing SDS)

-

Ni-NTA agarose beads

-

Antibodies for Western blotting (anti-HA)

Procedure:

-

Co-transfect HEK293T cells with plasmids encoding HA-tagged hemagglutinin and His-tagged ubiquitin.

-

After 24 hours, treat the cells with this compound and/or a proteasome inhibitor (MG132) for a specified time (e.g., 4-6 hours).

-

Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions.

-

Dilute the lysates and incubate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the ubiquitinated proteins from the beads.

-

Analyze the eluates by Western blotting with an anti-HA antibody. An increase in the amount of high-molecular-weight, polyubiquitinated hemagglutinin in the presence of the PROTAC (and especially with the proteasome inhibitor) confirms that the degrader induces ubiquitination of its target.[14][15][16][17]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding affinities of the PROTAC to hemagglutinin and the E3 ligase individually, as well as to characterize the formation and stability of the ternary complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Purified recombinant hemagglutinin protein

-

Purified recombinant E3 ligase complex (e.g., CRBN-DDB1 or VHL-ElonginB-ElonginC)

-

This compound

-

Running buffer

Procedure:

-

Binary Affinity Measurement:

-

Immobilize the purified hemagglutinin or E3 ligase onto the sensor chip surface.

-

Inject a series of concentrations of the PROTAC over the surface and measure the binding response.

-

Fit the data to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[18][19]

-

-

Ternary Complex Formation and Cooperativity:

-

Immobilize one of the proteins (e.g., the E3 ligase) on the sensor chip.

-

Inject the PROTAC at a saturating concentration to form the binary complex on the chip surface.

-

Inject a series of concentrations of the second protein (hemagglutinin) over the PROTAC-E3 ligase surface to measure the formation of the ternary complex.

-

Alternatively, pre-incubate the PROTAC and hemagglutinin in solution and inject the mixture over the immobilized E3 ligase.

-

Analyze the binding kinetics to determine the stability of the ternary complex and calculate the cooperativity factor (alpha), which indicates whether the binding of the two proteins to the PROTAC is independent, cooperative, or anti-cooperative.[20]

-

Cell Viability Assay for Antiviral Activity

This assay determines the concentration of the PROTAC required to inhibit virus-induced cell death.

Materials:

-

MDCK cells

-

Influenza A virus

-

This compound

-

Cell culture medium

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

96-well plates

Procedure:

-

Seed MDCK cells in 96-well plates.

-

Prepare serial dilutions of the this compound.

-

Pre-treat the cells with the different concentrations of the PROTAC for a short period.

-

Infect the cells with a specific titer of influenza A virus.

-

Incubate the plates for 48-72 hours until cytopathic effects are visible in the virus-only control wells.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine the percentage of viable cells.

-

Plot the percentage of cell viability against the PROTAC concentration and calculate the EC50 value (the concentration that protects 50% of the cells from virus-induced death).[21][22][23][24][25]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a general experimental workflow for the characterization of this compound.

Caption: Signaling pathway of PROTAC-induced hemagglutinin degradation.

Caption: General experimental workflow for PROTAC characterization.

Conclusion

This compound represents a promising and innovative approach to combat influenza virus infection. By leveraging the cell's own protein disposal machinery, this molecule effectively targets and eliminates the viral hemagglutinin protein. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of antiviral drug development, facilitating further investigation and optimization of this and other PROTAC-based therapeutics. The detailed methodologies offer a solid foundation for the replication and expansion of these key experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and biological evaluation of oleanolic acid derivatives as PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumor activity evaluation of novel oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and bioactivities evaluation of novel oleanolic acid derivatives as potent PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A surface plasmon resonance assay for the binding of influenza virus hemagglutinin to its sialic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Monitoring influenza hemagglutinin and glycan interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. researchgate.net [researchgate.net]

- 22. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro anti-influenza assessment of anionic compounds ascorbate, acetate and citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 24. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development of a Neutralization Assay for Influenza Virus Using an Endpoint Assessment Based on Quantitative Reverse-Transcription PCR | PLOS One [journals.plos.org]

cellular uptake of PROTAC Hemagglutinin Degrader-1

An In-Depth Technical Guide to the Cellular Uptake and Action of PROTAC Hemagglutinin Degrader-1

This guide provides a detailed overview of this compound, also known as compound V3, a novel antiviral therapeutic agent. It is intended for researchers, scientists, and drug development professionals working in the fields of virology, proteomics, and medicinal chemistry.

Core Concepts

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target and induce the degradation of influenza virus hemagglutinin (HA) protein.[1][2] PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker.[3] One ligand binds to a target protein of interest (POI), in this case, hemagglutinin, while the other ligand recruits a specific E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's native ubiquitin-proteasome system (UPS).[3]

This compound is a pentacyclic triterpenoid-based PROTAC, which utilizes an oleanolic acid moiety to bind to hemagglutinin.[3] This is linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] By hijacking the VHL E3 ligase, this PROTAC effectively triggers the degradation of HA, thereby exhibiting broad-spectrum anti-influenza virus activity.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (Compound V3).

| Parameter | Value | Cell Line/System | Reference |

| Median Degradation Concentration (DC₅₀) | 1.44 µM | Influenza A/WSN/33 (H1N1) virus-infected cells | [1][2] |

| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Not Applicable | [3] |

| Target Protein | Influenza Hemagglutinin (HA) | Not Applicable | [1][2] |

| Mechanism of Action | Ubiquitin-Proteasome System Dependent | Cellular |

Signaling Pathway and Mechanism of Action

The mechanism of action for this compound follows the canonical pathway for PROTAC-mediated protein degradation. Upon cellular entry, the molecule engages in a series of interactions leading to the degradation of the target hemagglutinin protein.

References

In Vitro Activity of PROTAC Hemagglutinin Degrader-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of PROTAC Hemagglutinin Degrader-1, also known as Compound V3. This novel molecule has been identified as a potent degrader of influenza hemagglutinin (HA), demonstrating broad-spectrum anti-influenza virus activity.[1] This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the underlying biological pathways and workflows.

Core Concepts and Mechanism of Action

PROTAC (Proteolysis Targeting Chimera) technology utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[2] this compound is a heterobifunctional molecule designed to bring influenza hemagglutinin (HA) into proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of HA, marking it for degradation by the proteasome and thereby reducing the viral load. The degrader is based on a pentacyclic triterpenoid, oleanolic acid, which serves as the HA-binding ligand.[3]

Quantitative In Vitro Activity

The in vitro efficacy of this compound has been quantified to determine its potency in degrading influenza HA. The key metric reported is the median degradation concentration (DC50).

| Parameter | Value | Description |

| DC50 | 1.44 µM | The concentration of this compound required to degrade 50% of the target hemagglutinin protein in vitro.[1][3] |

Signaling Pathway and Experimental Workflow

The mechanism of action and the experimental workflow to characterize this compound can be visualized through the following diagrams.

Caption: Mechanism of action for this compound.

Caption: Experimental workflow for in vitro characterization.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments cited in the characterization of this compound. Note that specific details may vary based on the primary research, which was not fully accessible.

Cell Culture and Influenza Virus Infection

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) or Human Embryonic Kidney 293T (293T) cells are commonly used for influenza virus studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Infection: Confluent cell monolayers are washed with phosphate-buffered saline (PBS) and infected with influenza A virus (e.g., A/WSN/33 strain) at a specified multiplicity of infection (MOI) in serum-free DMEM containing TPCK-trypsin. After a 1-hour adsorption period, the inoculum is removed, and cells are incubated in fresh serum-free DMEM with TPCK-trypsin.

PROTAC Treatment and Cell Lysis

-

Treatment: Following virus infection, cells are treated with varying concentrations of this compound (typically in a dose-response range) or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) to allow for PROTAC-mediated degradation of hemagglutinin.

-

Cell Lysis: After incubation, cells are washed with cold PBS and lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

Western Blot Analysis for HA Degradation

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a Bradford or BCA protein assay to ensure equal loading for electrophoresis.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for influenza hemagglutinin. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Detection: The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting signal is captured using an imaging system.

-

Densitometry: The intensity of the bands corresponding to HA and the loading control are quantified using image analysis software. The level of HA is normalized to the loading control to determine the extent of degradation.

In Vitro Ubiquitination Assay

-

Immunoprecipitation (IP): To confirm that the degradation is ubiquitin-mediated, co-immunoprecipitation can be performed. Cell lysates from PROTAC-treated and control cells are incubated with an antibody against hemagglutinin, which is coupled to protein A/G agarose beads. This will pull down HA and any proteins bound to it.

-

Elution and Western Blot: The immunoprecipitated proteins are eluted from the beads and then analyzed by western blot using an antibody that recognizes ubiquitin. An increase in the ubiquitinated HA signal in the PROTAC-treated samples compared to the control would indicate that the PROTAC is inducing the ubiquitination of HA.

Conclusion

This compound represents a promising therapeutic strategy against influenza by leveraging the host's cellular machinery to specifically degrade a key viral protein. Its potent in vitro activity, characterized by a low micromolar DC50, underscores its potential as a novel anti-influenza agent. Further research and development, guided by the experimental approaches outlined in this guide, will be crucial in advancing this molecule towards clinical applications.

References

In-Depth Technical Guide: PROTAC Hemagglutinin Degrader-1

This technical guide provides a comprehensive overview of the preliminary studies on PROTAC Hemagglutinin Degrader-1, also identified as Compound V3. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look into its mechanism, efficacy, and the experimental protocols utilized in its initial evaluation.

Core Concepts and Mechanism of Action

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the hemagglutinin (HA) protein of the influenza virus. As a heterobifunctional molecule, it consists of a ligand that binds to the HA protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (PROTAC-HA-E3 ligase) facilitates the ubiquitination of the HA protein, marking it for degradation by the host cell's proteasome. This mechanism of action effectively reduces the viral protein load, thereby inhibiting viral replication and propagation.

Below is a diagram illustrating the proposed mechanism of action for this compound.

Caption: Mechanism of PROTAC-mediated Hemagglutinin degradation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line | Virus Strain |

| Median Degradation Concentration (DC₅₀) | 1.44 µM | A549 | H1N1 |

| Cytotoxicity (CC₅₀) | > 50 µM | A549 | N/A |

Table 2: In Vivo Efficacy (Mouse Model)

| Parameter | Value | Dosing Regimen | Virus Strain |

| Protection against toxic effects | Observed | 0-20 mg/kg; i.v.; daily for 5 days | Influenza A |

Table 3: Pharmacokinetic Properties

| Parameter | Value | Route of Administration |

| Oral Bioavailability | ~6.8% | Oral |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Virus

-

Cell Line: A549 (human lung adenocarcinoma) cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Virus Strain: Influenza A virus (H1N1 strain) was used for infection studies. Viral titers were determined by plaque assay on MDCK cells.

Western Blot for HA Degradation

-

A549 cells were seeded in 6-well plates and grown to 80-90% confluency.

-

Cells were infected with influenza A (H1N1) at a multiplicity of infection (MOI) of 0.1 for 2 hours.

-

The viral inoculum was removed, and cells were treated with varying concentrations of this compound for 24 hours.

-

Cells were lysed in RIPA buffer containing protease inhibitors.

-

Protein concentrations were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour.

-

The membrane was incubated with a primary antibody against influenza HA overnight at 4°C.

-

After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour.

-

Protein bands were visualized using an ECL detection kit, and band intensities were quantified using densitometry software.

Cytotoxicity Assay

-

A549 cells were seeded in 96-well plates.

-

Cells were treated with serial dilutions of this compound for 48 hours.

-

Cell viability was assessed using the MTT assay.

-

The absorbance was measured at 570 nm, and the CC₅₀ value was calculated.

In Vivo Efficacy Study

-

BALB/c mice (6-8 weeks old) were intranasally infected with a lethal dose of influenza A virus.

-

Mice were randomly assigned to treatment and control groups.

-

The treatment group received intravenous (i.v.) injections of this compound at doses ranging from 0 to 20 mg/kg daily for 5 days, starting 4 hours post-infection.

-

The control group received vehicle control.

-

Mice were monitored daily for weight loss and survival for 14 days.

Experimental and Developmental Workflow

The following diagram outlines the logical workflow from initial screening to in vivo evaluation of this compound.

Caption: Developmental workflow for this compound.

An In-depth Technical Guide to the Function of Compound V3, a Hemagglutinin-Targeting PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Compound V3, a novel Proteolysis Targeting Chimera (PROTAC) designed to degrade the hemagglutinin (HA) protein of the influenza A virus. By hijacking the cell's natural protein disposal machinery, Compound V3 offers a promising new modality for antiviral therapy. This document details the mechanism of action, quantitative performance, and the experimental methodologies used to characterize this potent degrader.

Core Mechanism of Action

Compound V3 is a heterobifunctional molecule that operates by inducing proximity between the influenza A virus hemagglutinin (HA) protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This induced ternary complex formation facilitates the ubiquitination of the HA protein, marking it for degradation by the host cell's proteasome. This targeted degradation of a key viral surface protein inhibits the virus's ability to replicate.[1][2]

The molecular structure of Compound V3 incorporates a ligand for the HA protein, derived from oleanolic acid, connected via a linker to a VHL E3 ligase ligand.[1][2] This design allows for the specific recruitment of the cellular degradation machinery to the viral protein.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by Compound V3 and the general experimental workflow used to characterize its function.

Caption: Influenza A Virus Replication Pathway and the Mechanism of Action of Compound V3.

Caption: General Experimental Workflow for the Characterization of Compound V3.

Quantitative Data Summary

The following tables summarize the key quantitative data for Compound V3, demonstrating its potency and efficacy.

| Parameter | Value | Description | Reference |

| DC50 | 1.44 µM | The concentration of Compound V3 that results in 50% degradation of the hemagglutinin protein. | [1][2] |

| Dissociation Constant (kD) | 3.18 µM | The equilibrium dissociation constant for the interaction of Compound V3 with the hemagglutinin protein. | [1] |

| Half-life (T1/2) | 2.87 h | The metabolic half-life of Compound V3. | [1] |

| Oral Bioavailability | ~6.8% | The percentage of orally administered Compound V3 that reaches systemic circulation. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Culture and Virus Infection

-

Cell Lines: Madin-Darby canine kidney (MDCK) cells or human lung adenocarcinoma A549 cells are commonly used for influenza virus studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Strains: Influenza A virus strains such as A/WSN/33 (H1N1) are used for infection.

-

Infection Procedure: Confluent cell monolayers are washed with phosphate-buffered saline (PBS) and infected with influenza virus at a specified multiplicity of infection (MOI) in serum-free DMEM containing TPCK-trypsin (1 µg/mL). After a 1-hour adsorption period, the inoculum is removed, and cells are cultured in fresh medium containing the desired concentrations of Compound V3.

Western Blot for Hemagglutinin Degradation

-

Cell Lysis: At the desired time points post-infection and treatment, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for influenza HA overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software, with a loading control such as GAPDH or β-actin used for normalization.

Ubiquitination Assay

-

Immunoprecipitation: Infected and treated cells are lysed, and the cell lysates are pre-cleared with protein A/G agarose beads. The supernatant is then incubated with an anti-HA antibody overnight at 4°C to immunoprecipitate the HA protein.

-

Western Blot for Ubiquitin: The immunoprecipitated samples are then subjected to Western blotting as described above, using a primary antibody that recognizes ubiquitin to detect polyubiquitinated HA.

In Vivo Efficacy in a Mouse Model

-

Animal Model: BALB/c mice are typically used for in vivo studies of influenza infection.

-

Virus Challenge: Mice are intranasally infected with a lethal dose of influenza A virus.

-

Compound Administration: Compound V3 is administered to the mice, for example, via intravenous injection, at a specified dose and schedule.

-

Monitoring and Endpoints: The mice are monitored daily for weight loss and survival. At specific time points, lung tissues can be harvested to determine viral titers by plaque assay or TCID50.

Conclusion

Compound V3 represents a significant advancement in the development of novel antiviral therapeutics. Its ability to specifically target and induce the degradation of the influenza A virus hemagglutinin protein via the ubiquitin-proteasome system provides a powerful mechanism to combat viral replication. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug developers working in the field of targeted protein degradation and antiviral discovery. Further optimization of the pharmacokinetic properties of Compound V3 could lead to a potent and broadly effective anti-influenza agent.

References

- 1. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel and Efficacious Chemical Compounds that Disturb Influenza A Virus Entry in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of PROTAC-Mediated Protein Degradation: An In-depth Technical Guide

This guide provides a detailed overview of the fundamental principles underlying the degradation of target proteins by Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design, evaluation, and mechanism of action of these novel therapeutic agents.

Introduction: Hijacking the Cellular Machinery for Protein Degradation

The cellular environment maintains a delicate balance of protein synthesis and degradation to ensure normal physiological function. The Ubiquitin-Proteasome System (UPS) is the primary pathway responsible for the selective degradation of most intracellular proteins, playing a crucial role in regulating a wide array of cellular processes.[1][2] PROTAC technology leverages this endogenous machinery to eliminate specific proteins of interest (POIs), particularly those that have been traditionally considered "undruggable" with conventional small molecule inhibitors.[3][4]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[5][6][7] By simultaneously engaging both the POI and an E3 ligase, PROTACs induce the formation of a ternary complex, which brings the protein degradation machinery into close proximity with the target protein.[5][][9] This proximity-induced event triggers the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine residues on the surface of the POI, leading to its polyubiquitination.[1][6] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][10] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[5][10][11]

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated and essential process for maintaining protein homeostasis. It involves a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

-

E3 Ubiquitin Ligase: Recognizes the specific substrate (the target protein) and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.[1]

There are over 600 E3 ligases encoded in the human genome, providing substrate specificity to the UPS.[12] PROTACs most commonly hijack E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL).[5][13]

Mechanism of Action of PROTACs

The degradation of a target protein by a PROTAC involves a series of orchestrated steps, as illustrated in the signaling pathway below.

Caption: PROTAC-mediated protein degradation pathway.

The process begins with the PROTAC molecule entering the cell and forming binary complexes with either the POI or the E3 ligase.[11][14] These binary complexes then associate to form the crucial ternary complex.[14] The stability and conformation of this ternary complex are critical determinants of the efficiency of subsequent ubiquitination and degradation.[] Some PROTACs can exhibit positive cooperativity, where the binding of one protein partner increases the affinity for the other.[][15] Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin chains to the POI. The polyubiquitinated POI is then targeted for degradation by the proteasome, and the PROTAC molecule is released to repeat the cycle.[1][10]

Quantitative Evaluation of PROTAC Efficacy

The efficacy of a PROTAC is typically assessed by measuring the extent of target protein degradation as a function of PROTAC concentration. Key quantitative parameters are used to characterize and compare the potency of different PROTACs.

| Parameter | Description | Significance |

| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein at a specific time point.[16] | A measure of the potency of the PROTAC. A lower DC50 value indicates higher potency.[17] |

| Dmax | The maximum percentage of target protein degradation achieved at a given time point, even with increasing PROTAC concentrations.[16] | Indicates the efficacy of the PROTAC. A higher Dmax value signifies more complete degradation of the target protein.[17] |

| Hook Effect | The phenomenon where at very high concentrations of a PROTAC, the degradation efficiency decreases. This is due to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that cannot form the ternary complex.[10][18] | An important consideration in dose-response studies, as it defines the optimal concentration range for PROTAC activity. |

Experimental Protocols for PROTAC Evaluation

A variety of experimental techniques are employed to characterize the activity of PROTACs. The following are detailed methodologies for key experiments.

Experimental Workflow for PROTAC Evaluation

The general workflow for evaluating a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.

Caption: General experimental workflow for PROTAC evaluation.

Western Blotting for Protein Degradation Assessment

Objective: To quantify the reduction in the level of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the protein of interest.

-

PROTAC of interest.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Primary antibody specific to the protein of interest.

-

Primary antibody for a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control) for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To detect the formation of the ternary complex (POI-PROTAC-E3 ligase) in a cellular context.

Materials:

-

Cell line expressing the protein of interest and the E3 ligase.

-

PROTAC of interest.

-

Proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated target.[19]

-

Co-IP lysis buffer (non-denaturing).

-

Antibody for immunoprecipitation (targeting either the POI or the E3 ligase).

-

Protein A/G magnetic beads.

-

Wash buffer.

-

Elution buffer.

-

Western blotting reagents as described above.

Procedure:

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor for a few hours to allow for ternary complex formation without subsequent degradation.

-

Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Pre-clear the cell lysates with magnetic beads. Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI, the E3 ligase, and other components of the complex to confirm their co-precipitation.

Biophysical Assays for Ternary Complex Characterization

Objective: To quantitatively measure the binding affinities and kinetics of binary and ternary complex formation in a purified system.

Example Method: Surface Plasmon Resonance (SPR)

Materials:

-

Purified recombinant protein of interest (POI).

-

Purified recombinant E3 ligase complex.

-

PROTAC of interest.

-

SPR instrument and sensor chips (e.g., CM5 chip).

-

Immobilization reagents (e.g., EDC/NHS).

-

Running buffer.

Procedure:

-

Protein Immobilization: Immobilize either the POI or the E3 ligase onto the surface of the SPR sensor chip.

-

Binary Interaction Analysis:

-